4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid
Description
This compound features a benzoic acid core linked via an amino group to a 1,2,3-triazole ring substituted with a carbamoyl-4-chlorophenyl moiety. The benzoic acid moiety may contribute to solubility and interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
4-[[5-[(4-chlorophenyl)carbamoyl]-2H-triazol-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-3-7-12(8-4-10)19-15(23)13-14(21-22-20-13)18-11-5-1-9(2-6-11)16(24)25/h1-8H,(H,19,23)(H,24,25)(H2,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWPTJPIGJMZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the compound forms supramolecular tapes mediated by carboxylic acid-o–h⋯o (carbonyl) and amide-n–h⋯o (amide) hydrogen bonding. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ structure or function.
Biological Activity
4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a triazole ring, which is known for its bioactive properties, and a chlorophenyl group that enhances its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. In vitro assays showed moderate to strong inhibition of bacterial growth .
- Enzyme Inhibition : It has been evaluated for its ability to inhibit critical enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly noteworthy, as it relates to potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which may contribute to their protective effects against oxidative stress in cellular models .
- Antidiabetic Effects : Some derivatives have been reported to exhibit hypoglycemic activity, suggesting potential in managing diabetes .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Degradation Pathways : Research indicates that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), potentially aiding in cellular homeostasis and longevity .
- Binding Interactions : Molecular docking studies suggest that this compound interacts effectively with target proteins involved in various metabolic pathways. The binding affinity with enzymes like cathepsins B and L indicates a mechanism for its proteolytic activity modulation .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various derivatives including this compound against clinical isolates. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in infectious diseases .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that the compound effectively inhibited AChE activity with an IC50 value indicating strong potential for treating conditions characterized by cholinergic deficits. This finding aligns with the growing interest in triazole derivatives for neuroprotection .
Data Summary Table
Chemical Reactions Analysis
Functionalization Reactions
The compound’s reactivity is influenced by its triazole, carbamoyl, and benzoic acid moieties:
Stability and Degradation
-
pH Sensitivity : Stable in neutral conditions (pH 6–8) but undergoes hydrolysis in acidic (pH <3) or alkaline (pH >10) media, cleaving the carbamoyl group .
-
Thermal Stability : Decomposes above 220°C, confirmed by TGA-DSC analysis .
-
Photodegradation : UV exposure (254 nm, 48 hrs) leads to 15% decomposition, forming 4-chloroaniline and benzoic acid byproducts .
Key Research Findings
-
Catalytic Efficiency : Cu(I)-mediated cycloaddition achieves regioselectivity >95% for the 1,4-disubstituted triazole isomer .
-
SAR Insights :
Structural Characterization Data
Critical Challenges
Comparison with Similar Compounds
Structural Analogues
Diaryltriazole Derivatives ()
Compounds such as 4-(1-(4-chlorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamido)benzoic acid hydroxyamide (5n) and 4-(1-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)benzoic acid (4v) share key structural motifs:
- Triazole core : 1,2,4-triazole in analogs vs. 1,2,3-triazole in the target compound.
- Substituents : Chlorophenyl and benzoic acid groups are common, but analogs in include hydroxamic acid (-NHOH) instead of carboxylic acid, which enhances metal-chelating properties .
- Synthetic yields : Hydroxamic acid derivatives (e.g., 5n, 92% yield) are synthesized efficiently compared to carboxylic acid variants (e.g., 4v, 77.9% yield), suggesting functional group compatibility impacts reaction efficiency .
Halogenated Derivatives ()
Isostructural chloro- and bromo-substituted triazoles (e.g., compounds 4 and 5 in ) highlight the role of halogen size on intermolecular interactions.
Physicochemical Properties
Melting Points
- Hydroxamic acid analogs : Higher melting points (e.g., 5n at 205°C vs. 4v at 213°C) may reflect stronger intermolecular interactions in carboxylic acid derivatives .
Spectral Data
- IR/NMR : Hydroxamic acids (e.g., 5n) show distinct O-H stretches (~3200 cm⁻¹) and amide C=O (~1650 cm⁻¹), whereas carboxylic acids exhibit broad -OH peaks (~2500–3000 cm⁻¹) and carbonyl signals (~1700 cm⁻¹) .
Antimicrobial Activity
- Triazole-thiazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrate antimicrobial activity, likely due to halogen-mediated membrane disruption .
- Hydroxamic acid derivatives () are proposed to inhibit metalloenzymes (e.g., histone deacetylases), though specific data for the target compound is unavailable .
Binding Affinity
- Thiazolo-pyridine-triazole hybrids () exhibit binding to proteins via hydrogen bonds and π-π stacking, suggesting the target compound’s triazole-benzoic acid scaffold could similarly engage biological targets .
Computational Insights
- Docking studies : AutoDock Vina () predicts that chlorophenyl-triazole derivatives bind to hydrophobic enzyme pockets, with the benzoic acid group forming salt bridges .
- Quantum calculations : Analogous compounds () show planar triazole rings and optimized hydrogen-bonding geometries, which may stabilize protein-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
